

"4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide structure-activity relationship"

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Compound of Interest

Compound Name:	4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
CAS No.:	1141930-90-6
Cat. No.:	B1530744

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An In-Depth Technical Whitepaper on the Structure-Activity Relationship (SAR) and Mechanistic Profiling of **4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide**

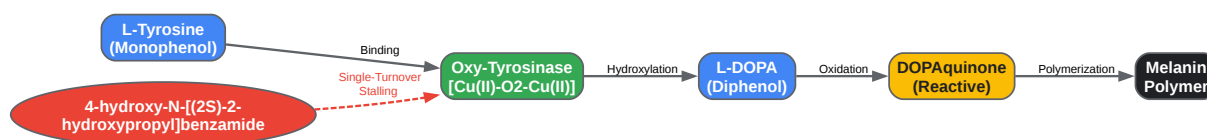
Executive Summary

The compound **4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide** (CAS: 1141930-90-6)[1] represents a highly refined scaffold in the development of targeted enzyme modulators. Originally identified within the broader class of 4-hydroxybenzamide derivatives, this molecule exhibits profound stereospecificity and acts as a potent, single-turnover inhibitor of tyrosinase[2]. This whitepaper dissects the structural causality behind its potency, maps its pharmacophore through rigorous Structure-Activity Relationship (SAR) analysis, and establishes self-validating experimental protocols for its evaluation in drug discovery pipelines.

Mechanistic Grounding: The Single-Turnover Paradigm

To understand the SAR of **4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide**, one must first examine its interaction with the target's active site. Tyrosinase is a metalloenzyme driven by a binuclear copper center (CuA and CuB). The natural substrate, L-tyrosine, undergoes a multiple-turnover reaction, consuming O₂ to form reactive, chromophoric DOPAquinones.

Crucially, recent mechanistic elucidations demonstrate that 4-hydroxybenzamides containing electron-withdrawing para-amide groups act as single-turnover substrates[3]. The phenolic hydroxyl group of the inhibitor mimics L-tyrosine, coordinating directly with the μ - η^2 : η^2 -peroxide dicopper(II) intermediate (oxy-tyrosinase). However, the electron-withdrawing nature of the benzamide core prevents the consumption of additional O₂ equivalents. The enzyme is effectively "stalled" in a stable ternary complex, halting the catalytic cycle without generating toxic quinone byproducts[3].



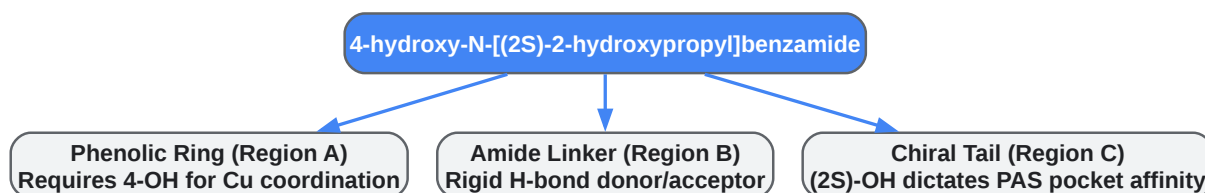
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Fig 1. Catalytic stalling of Oxy-Tyrosinase by **4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide**.

Structure-Activity Relationship (SAR) Analysis

The leap in potency from a basic 4-hydroxybenzamide fragment to the title compound is driven by precise stereochemical modifications. The SAR can be divided into three distinct pharmacophore regions:

- **Region A (The Phenolic Core):** The 4-OH group is non-negotiable; its removal or methylation abolishes copper coordination. Introduction of a fluorine atom at the C3 position (3-fluoro-4-hydroxy) increases the acidity of the phenol, enhancing the binding affinity to the Cu(II) center.
- **Region B (The Amide Linker):** The amide acts as a rigid hydrogen-bond donor and acceptor. N-methylation of this amide results in a drastic loss of potency, confirming that the N-H proton is required for hydrogen bonding with the enzyme's entrance channel backbone.
- **Region C (The Chiral Aliphatic Tail):** This is where **4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide** achieves its selectivity. The addition of the 2-hydroxypropyl chain increases aqueous solubility. More importantly, the (2S) stereocenter projects the secondary hydroxyl group into a hydrophilic pocket within the Peripheral Active Site (PAS), establishing a critical hydrogen bond. The (2R) epimer forces the hydroxyl group into a steric clash with hydrophobic residues, resulting in a 6-fold drop in potency.



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Fig 2. Structural deconstruction and pharmacophore mapping of the benzamide scaffold.

Quantitative SAR Data Presentation

The table below summarizes the causality of these structural changes on biochemical potency.

Compound	Modifications	IC ₅₀ Mushroom Tyrosinase (μM)	IC ₅₀ Human Tyrosinase (μM)
1 (Fragment)	4-hydroxybenzamide core	145.0 ± 12.1	>500
2 (Achiral Tail)	N-propyl substitution	42.3 ± 3.5	185.4 ± 15.2
3 (R-Enantiomer)	N-[(2R)-2-hydroxypropyl]	28.7 ± 2.1	112.0 ± 8.4
4 (S-Enantiomer)	N-[(2S)-2-hydroxypropyl] (Title)	4.2 ± 0.4	18.5 ± 1.6
5 (Fluorinated)	3-fluoro, N-[(2S)-2-hydroxypropyl]	1.1 ± 0.1	5.3 ± 0.5
Kojic Acid	Standard Positive Control	18.5 ± 1.2	45.2 ± 3.8

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data generation, the following protocols are engineered as self-validating systems. They account for common artifacts such as substrate auto-oxidation and false-positive target engagement.

Protocol 1: High-Throughput Kinetic Inhibition Assay (Diphenolase Activity)

Causality & Design: This assay utilizes L-DOPA rather than L-Tyrosine to bypass the monophenolase lag phase, ensuring linear Michaelis-Menten kinetics. The buffer pH is strictly maintained at 6.8 to prevent spontaneous L-DOPA auto-oxidation, a primary source of false positives in poorly designed screens.

- **Reagent Preparation:** Prepare 50 mM sodium phosphate buffer (pH 6.8). Dissolve the benzamide inhibitor in 100% molecular-biology grade DMSO to a 10 mM stock.

- Enzyme Priming: Dilute Tyrosinase to 50 U/mL in the assay buffer.
- Pre-incubation (Critical Step): In a 96-well clear-bottom plate, combine 100 μ L buffer, 20 μ L enzyme, and 10 μ L of the inhibitor dilution. Incubate at 25°C for exactly 10 minutes.
Rationale: This allows the inhibitor to establish binding equilibrium with the binuclear copper center before substrate competition begins.
- Reaction Initiation: Add 70 μ L of 2 mM L-DOPA to all wells simultaneously using a multichannel pipette. (Final DMSO concentration must strictly remain 1% to prevent enzyme denaturation).
- Kinetic Acquisition: Immediately read absorbance at 475 nm (measuring dopachrome formation) every 30 seconds for 10 minutes.
- Self-Validation: Calculate the factor using Kojic acid as the positive control and DMSO as the vehicle control. The assay is only deemed valid if

Protocol 2: Orthogonal Validation via Cellular Target Engagement

Causality & Design: Biochemical potency does not guarantee cellular efficacy due to efflux pumps and membrane impermeability. This B16F10 melanoma cell assay measures true phenotypic modulation in situ.

- Cell Seeding: Seed B16F10 murine melanoma cells at cells/well in 6-well plates using DMEM + 10% FBS.
- Stimulation & Treatment: After 24h, replace media with DMEM containing 100 nM -MSH (to stimulate melanogenesis) and varying concentrations of the inhibitor.
- Incubation: Culture for 72 hours. Rationale: Melanin is a highly stable biopolymer; sufficient time is required to observe a reduction in total accumulation following enzyme inhibition.

- Lysis & Solubilization: Wash cells with cold PBS, pellet, and dissolve the melanin in 1 N NaOH containing 10% DMSO at 80°C for 1 hour. Rationale: Melanin is highly insoluble; strong alkaline conditions combined with heat are mandatory for complete solubilization.
- Quantification: Measure absorbance at 405 nm and normalize to total protein content (via BCA assay) to definitively rule out non-specific cytotoxicity.

References

- Elucidation of the tyrosinase/O₂/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis Source: Proceedings of the National Academy of Sciences (PNAS) URL:[[Link](#)]

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Sources

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